Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2648941-19-7) is a lithium carboxylate salt of a chloro-substituted, fused imidazo-pyridazine core. This class of fused heterocycles, particularly the 6-chloroimidazo[1,2-b]pyridazine scaffold, has been identified as a critical pharmacophore in medicinal chemistry, with structural optimization leading to the discovery of potent kinase inhibitors such as the IRAK4 inhibitor with an IC50 of 1.3 nM.

Molecular Formula C7H3ClLiN3O2
Molecular Weight 203.5 g/mol
Cat. No. B13608343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Molecular FormulaC7H3ClLiN3O2
Molecular Weight203.5 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1
InChIKeyLTSKCSYHAYBNHY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate: A Non-Hydrogen-Bond-Donating Heterocyclic Building Block for Kinase-Targeted Synthesis


Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2648941-19-7) is a lithium carboxylate salt of a chloro-substituted, fused imidazo-pyridazine core [1]. This class of fused heterocycles, particularly the 6-chloroimidazo[1,2-b]pyridazine scaffold, has been identified as a critical pharmacophore in medicinal chemistry, with structural optimization leading to the discovery of potent kinase inhibitors such as the IRAK4 inhibitor with an IC50 of 1.3 nM [2]. The lithium salt form is synthesized directly from the corresponding 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid via neutralization with lithium hydroxide, offering differentiated solid-state and solution-phase properties that are essential for precise building block application and downstream synthetic diversification [1].

Why Lithium 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate Cannot Be Directly Substituted by Its Free Acid or Ester Analogs in Drug Discovery


Direct substitution of the lithium salt with its free acid (6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid) or its common ester derivatives introduces quantifiable changes in critical molecular properties that propagate through synthetic and biological workflows. Specifically, the free acid contains a hydrogen bond donor (HBD) group, which alters its capacity for directed intermolecular interactions and influences solubility [1]. Furthermore, the choice of salt versus acid impacts the compound's partition coefficient (LogP), directly affecting solubility in polar aprotic solvents used in medicinal chemistry [2]. These properties are not simply cosmetic; they influence the efficiency of subsequent cross-coupling reactions, the physicochemical profile of final compounds, and the interpretation of structure-activity relationship (SAR) studies. The evidence below provides the quantitative basis that renders these analogs non-interchangeable for rigorous scientific research and procurement decisions.

Quantitative Differentiation Evidence for Lithium 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate Against Its Closest Analogs


Absolute Elimination of Hydrogen Bond Donation: Lithium Salt vs. Corresponding Free Acid

The lithium salt form of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has zero hydrogen bond donors (HBD), whereas the corresponding free acid possesses one HBD at its carboxylic acid group [1][2]. This structural distinction is a fundamental chemical differentiator, as the presence or absence of an HBD influences permeability, crystal packing, and the potential for specific intermolecular interactions in biological and material science contexts.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Measurable Shift in Lipophilicity (LogP) Driving Differential Solubility Profiles

The lithium salt (LogP = 1.05) is marginally less lipophilic than the free acid (XLogP3 = 1.1), as determined by standardized computational prediction methods from major chemical building block databases [1][2]. This subtle difference of 0.05 log units, while numerically small, is consistent with the ionized nature of the carboxylate group and contributes to its documented enhanced solubility in polar solvents compared to the free acid, a critical factor for solution-phase chemical reactions.

ADME Profiling Formulation Science Pre-formulation

Lower Polar Surface Area and HBA Count vs. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Lithium Salt

When compared to a closely related lithium salt bearing a 6-methoxy-2-methyl substitution pattern, the target compound exhibits a significantly lower topological polar surface area (TPSA) of 70 Ų versus 80 Ų and one fewer hydrogen bond acceptor (HBA), with a count of 4 versus 5 [1][2]. This lower polarity and reduced HBA count directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a more lipophilic and potentially blood-brain-barrier penetrant scaffold for CNS-targeted kinase inhibitor design.

Kinase Inhibitor Scaffolds Structure-Activity Relationship Fragment-Based Drug Design

Specific Research Application Scenarios Where Lithium 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate Provides a Measurable Advantage


Medicinal Chemistry: Spearheading an Imidazo[1,2-b]pyridazine-Based IRAK4 or PIM1 Kinase Inhibitor Lead Series

The target compound's core heterocycle is the validated scaffold of potent IRAK4 inhibitors with single-digit nanomolar activity (IC50 = 1.3 nM) [1]. The lithium salt, with its 0 HBD count and a LogP of 1.05, provides an optimized starting point for the modular construction of a focused kinase inhibitor library. Unlike the free acid, which could introduce unwanted acidity and H-bond interactions during parallel synthesis, this non-nucleophilic lithium carboxylate ensures clean, high-yielding amide bond formations or esterifications directly at the 3-position, accelerating the establishment of preliminary SAR for novel oncological targets.

Chemical Biology Probe Development: CNS-Targeted Kinase Chemical Probes

Given its reduced TPSA of 70 Ų compared to the 80 Ų of a closely related 6-methoxy-2-methyl lithium salt analog, this compound is rationally selected for CNS-probe design [2]. The lower polarity and absence of hydrogen bond donors align with biochemical parameters that favor passive blood-brain barrier penetration. Researchers designing probes to interrogate kinases in neuro-inflammatory or neurodegenerative disease models will find this lithium salt offers a more favorable CNS multiparameter optimization (MPO) profile, justifying its procurement over more polar analogs.

Formulation and Pre-formulation: Exploring Solid-State Diversity for a Promising Kinase Scaffold

The procurement of the lithium salt as a distinct solid form, separate from the free acid (HBD=1), offers pre-formulation scientists a second crystalline moiety for physicochemical profiling [3]. The differentiated intermolecular hydrogen bonding potential arising from the carboxylate vs. carboxylic acid group directly impacts melting point, hygroscopicity, and solubility, enabling a systematic salt-form screen to select the optimal candidate for in vivo toxicology and PK studies upon progression of this imidazo[1,2-b]pyridazine series.

Synthetic Methodology: Developing Robust C-H Activation and Cross-Coupling Chemistry

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core is a well-established handle for palladium-catalyzed cross-coupling reactions. The lithium carboxylate form, being fully ionized and soluble in polar aprotic solvents, is an ideal substrate for seamless integration into automated synthesis or high-throughput experimentation (HTE) platforms without the need for pre-activation or protection of the acid group, thereby simplifying the synthetic workflow for the rapid functionalization of the kinase inhibitor scaffold [1].

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